molecular formula C20H15ClFN5O5S2 B1662655 Elinogrel CAS No. 936500-94-6

Elinogrel

Número de catálogo B1662655
Número CAS: 936500-94-6
Peso molecular: 523.9 g/mol
Clave InChI: LGSDFTPAICUONK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Elinogrel, also known as PRT060128, is a reversible, potent, and competitive inhibitor of the P2Y12 receptor . It has a fast onset and offset of action and can be administered by both oral and intravenous routes . It rapidly achieves near-complete platelet inhibition .


Molecular Structure Analysis

Elinogrel has a molecular formula of C20H15ClFN5O5S2 . Its molecular weight is 523.9 g/mol . The InChI key of Elinogrel is LGSDFTPAICUONK-UHFFFAOYSA-N .

Direcciones Futuras

Elinogrel has shown promising results in preclinical and early-phase clinical testing . It awaits further testing in outcome-driven clinical trials . The results of these trials will provide a basis for further exploration of Elinogrel in larger trials examining clinical endpoints .

Propiedades

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-9,23H,1H3,(H,25,30)(H2,24,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSDFTPAICUONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50918262
Record name Elinogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

PRT060128 is a specific, reversible ADP receptor antagonist that binds to the P2Y12 receptor on platelets. PRT06128 prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a key step in the coagulation cascade. PRT060128 likely has a similar mechanism of action to clopidogrel.
Record name Elinogrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06350
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elinogrel

CAS RN

936500-94-6
Record name Elinogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936500-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elinogrel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936500946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elinogrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06350
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elinogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELINOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/915Y8E749J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elinogrel
Reactant of Route 2
Reactant of Route 2
Elinogrel
Reactant of Route 3
Reactant of Route 3
Elinogrel
Reactant of Route 4
Reactant of Route 4
Elinogrel
Reactant of Route 5
Reactant of Route 5
Elinogrel
Reactant of Route 6
Elinogrel

Citations

For This Compound
1,040
Citations
KAL Müller, T Geisler, M Gawaz - Hämostaseologie, 2012 - thieme-connect.com
… This review gives an overview over the investigational drug elinogrel for use in a person… of the investigational drug elinogrel and the options of an additional treatment with elinogrel for …
Number of citations: 12 www.thieme-connect.com
RC Welsh, SV Rao, U Zeymer… - Circulation …, 2012 - Am Heart Assoc
Background— We evaluated the safety, efficacy, and tolerability of elinogrel, a competitive, reversible intravenous and oral P2Y 12 inhibitor that does not require metabolic activation, in …
Number of citations: 108 www.ahajournals.org
M Ueno, SV Rao, DJ Angiolillo - Future cardiology, 2010 - Future Medicine
… This article provides an overview of the current level of knowledge regarding elinogrel, focusing on its pharmacologic properties and preclinical and early-phase clinical development. …
Number of citations: 79 www.futuremedicine.com
DJ Angiolillo, RC Welsh, D Trenk… - Circulation …, 2012 - Am Heart Assoc
… , elinogrel achieved similar levels of platelet reactivity compared with clopidogrel before the next oral dose and, although platelet reactivity was lower with elinogrel … profile of elinogrel. …
Number of citations: 39 www.ahajournals.org
PA Gurbel, KP Bliden, MJ Antonino, G Stephens… - Journal of Thrombosis …, 2009 - Elsevier
… reversible P2Y 12 inhibitor, elinogrel (PRT060128), and the … 60‐mg oral dose of elinogrel in 20 of 45 previously stented … 60‐mg oral dose of elinogrel, a drug now being investigated …
Number of citations: 117 www.sciencedirect.com
I Bonadei, E Sciatti, E Vizzardi, A D'Aloia… - Recent Patents on …, 2014 - ingentaconnect.com
… There is also preliminary evidence that Elinogrel is effective, from a pharmacodynamic perspective… used oral Elinogrel in place of Clopidogrel after the initial intravenous Elinogrel bolus. …
Number of citations: 10 www.ingentaconnect.com
VL Serebruany, D Sibbing, JJ DiNicolantonio - Cardiology, 2013 - karger.com
… receptor inhibitors (ticagrelor and elinogrel) cause double-… antiplatelet agents (ticagrelor, elinogrel, and cangrelor) … rates after oral ticagrelor or elinogrel, the dyspnea risks after …
Number of citations: 25 karger.com
JS Berger, MT Roe, CM Gibson, R Kilaru… - American Heart …, 2009 - Elsevier
… Given potential competitive interactions between elinogrel at high … elinogrel bolus dose, and the need to provide stable blockade of the P2Y12 receptor as the IV bolus dose of elinogrel …
Number of citations: 129 www.sciencedirect.com
PA Gurbel, D Kereiakes, US Tantry - Drugs of the Future, 2010 - access.portico.org
… the safety and antiplatelet efficacy of elinogrel compared to clopidogrel will be published soon. … This study demonstrated that elinogrel effectively overcame HPR in the majority of …
Number of citations: 5 access.portico.org
S Leonardi, SV Rao, RA Harrington, DL Bhatt… - American heart …, 2010 - Elsevier
… Patients randomized to receive elinogrel will receive an IV bolus of elinogrel and twice-daily administration of oral elinogrel (50, 100, or 150 mg) for the study duration. These patients …
Number of citations: 93 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.